[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSMAZJGDEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256070 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-57-9 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Step Cyclocondensation Reactions
A widely reported efficient method involves the direct reaction of 3,5-diamino-1,2,4-triazole with suitable 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This reaction proceeds under mild conditions and yields the fused triazolopyrimidine ring with amino groups at positions 2 and 7.
Example: Reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones produces 7-aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidines with high regioselectivity and yield.
This method is catalyst-free and can be performed at room temperature, making it practical for scale-up.
Two-Step Synthesis via Hydrazinylpyrimidines and Dimroth Rearrangement
Another approach involves:
- Cyclocondensation of hydrazinylpyrimidines with carbonyl compounds to form 1,2,4-triazolo[4,3-a]pyrimidines.
- Acid-catalyzed Dimroth rearrangement converting these intermediates into the desiredtriazolo[1,5-a]pyrimidines.
Reaction Conditions and Yields
Research Findings and Applications
The one-step synthesis route has been successfully applied to generate libraries of compounds with antiviral activity, including inhibitors of influenza virus RNA polymerase, indicating the biological relevance of the 2,7-diamino substitution.
Solid-phase synthesis methods have enabled rapid screening of antibacterial and antifungal activities, with some 2,7-diamino derivatives showing potent DNA gyrase inhibition.
Structural studies confirm that the amino groups at positions 2 and 7 are critical for interaction with biological targets, enhancing binding affinity and specificity.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce triazolopyrimidine amines .
Scientific Research Applications
Structural Overview
[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. The presence of amino groups at the 2 and 7 positions enhances its biological activity and solubility compared to other derivatives. The compound's unique substitution pattern contributes to its potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A series of compounds synthesized from this scaffold were tested against various cancer cell lines using the MTT assay. Notably:
- Compound 19 demonstrated the highest anti-tumor activity with IC50 values of 12.3 µM against Bel-7402 and 6.1 µM against HT-1080 cell lines .
Antiviral Properties
Recent studies have explored the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as inhibitors of viral infections. For instance:
- Compounds derived from this scaffold have shown activity against HIV-1 by inhibiting RNase H with IC50 values ranging from 13.1 to 17.7 µM .
Comparative Data Table
The following table summarizes various derivatives of [1,2,4]triazolo[1,5-a]pyrimidine and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound 19 | 6-(4-Chlorophenyl) | Anticancer (IC50: 12.3 µM) |
| Compound A | Aniline substitution | Antiproliferative effects |
| Compound B | Pyrazolo variant | Enzyme inhibition activities |
Case Study 1: Antitumor Activity
In a study conducted on a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives designed for anti-tumor activity, several compounds were synthesized and evaluated against cancer cell lines. The findings highlighted that specific substitutions significantly enhanced cytotoxicity compared to unsubstituted analogs.
Case Study 2: Antiviral Research
Another investigation focused on repurposing existing [1,2,4]triazolo[1,5-a]pyrimidine derivatives for HIV treatment revealed promising results in inhibiting viral replication through RNase H inhibition.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Properties
Substituent-Driven Activity Trends
Antimicrobial Activity
- Chlorobenzyl and Bromophenyl Derivatives : Compounds like 8l (4-bromophenyl) and 7n (4-chlorobenzyl) exhibit enhanced antifungal activity against Fusarium graminearum and Botrytis cinerea, likely due to electron-withdrawing groups improving membrane permeability .
- Trimethoxyphenyl Derivatives : The 3,4,5-trimethoxyphenyl group in 7n and 7s significantly boosts anticancer activity (IC₅₀ < 10 μM) by targeting tubulin polymerization .
Antimalarial Activity
Herbicidal Activity
- Derivatives like 8l and sulfonylurea analogues inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, with EC₅₀ values comparable to commercial herbicides .
Physicochemical Properties
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a member of the triazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Synthesis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is characterized by its bicyclic structure that includes a triazole and pyrimidine ring. The synthesis of derivatives typically involves multi-step reactions that allow for various substitutions at the 2 and 7 positions of the triazolo-pyrimidine core.
Anticancer Activity
Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:
- Inhibition of Tumor Growth : Compounds such as 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against cancer cell lines like MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.24 μM to 3.91 μM, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization. For example, specific derivatives have been shown to inhibit tubulin polymerization with IC50 values significantly lower than that of established drugs like combretastatin A-4 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5-Phenyl | MCF-7 | 3.91 | Tubulin inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
Antibacterial Activity
The triazolo[1,5-a]pyrimidine derivatives also exhibit antibacterial properties . They have been tested against various bacterial strains and shown to inhibit bacterial growth effectively.
- Broad-Spectrum Activity : Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. Their mechanisms may involve interference with bacterial DNA synthesis or cell wall integrity.
Antiviral Activity
In addition to their anticancer and antibacterial effects, these compounds have been explored for their antiviral properties , particularly against HIV.
- Inhibition of HIV RNase H : Certain derivatives were found to inhibit HIV-1 RNase H function in low micromolar ranges without affecting reverse transcriptase activity . This selectivity suggests potential for developing targeted antiviral therapies.
Case Studies
Several case studies illustrate the promising biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of derivatives against HeLa cells and found that compounds with a 3′,4′-trimethoxyphenyl moiety at the 7-position exhibited potent antiproliferative effects (IC50 around 60 nM) and induced apoptosis through mitochondrial pathways .
- Antiviral Screening : In another study focusing on HIV inhibitors, modifications around the triazolo-pyrimidine core led to catechol derivatives that effectively inhibited RNase H activity without affecting other viral functions .
Structure-Activity Relationship (SAR)
The biological activity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is heavily influenced by their structural modifications:
- Substituent Effects : Variations in substituents at the 2 and 7 positions significantly affect potency and selectivity across different biological targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine derivatives?
- Methodology :
- Cyclization of 3-amino[1,2,4]triazoles : Reacting 3-amino[1,2,4]triazoles with β-oxo-ketones, esters, or α,β-unsaturated ketones under reflux conditions. Yields vary depending on substituents (e.g., 65–85% for aryl-substituted derivatives) .
- Multi-component fusion : A one-pot synthesis using 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) at 60°C for 3 hours, followed by methanol addition and crystallization. Yields range from 70–90% .
- Oxidative cyclization : Using NaOCl or MnO₂ to cyclize N-(2-pyridyl)amidines, yielding halogen-substituted derivatives (e.g., 7-bromo analogs) .
Q. How are [1,2,4]Triazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Key Techniques :
- Spectroscopy :
- FT-IR : Identifies C=N (1600–1650 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-H stretches (aromatic regions) .
- ¹H/¹³C NMR : Chemical shifts for pyrimidine protons (δ 7.0–9.0 ppm) and triazole carbons (δ 140–160 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl 7-amino derivatives) confirm molecular weight .
- Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .
Q. What solvents and reaction conditions optimize the synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine cores?
- Conditions :
- Solvents : Ethanol, DMF, or methanol for cyclization; light petroleum/EtOAC mixtures (3:7) for column chromatography .
- Temperature : 60–70°C for amine substitutions (e.g., benzylamine reactions) .
- Catalysts : DMF as a catalyst in fusion methods reduces reaction time to 3 hours .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions influence the biological activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?
- Key Findings :
- Antimicrobial Activity : 5-Methyl-7-(4-bromophenyl) derivatives (e.g., compound 8l ) show MIC values of 2–4 µg/mL against Staphylococcus aureus .
- Antitumor Activity : N-(4-Chlorophenyl)-5,7-dimethyl analogs inhibit HeLa cell proliferation (IC₅₀ = 12 µM) via microtubule disruption .
- Structure-Activity Trends : Electron-withdrawing groups (e.g., -CF₃) at position 7 enhance antifungal potency by 3-fold compared to alkyl substituents .
Q. What methodologies are employed to evaluate the biological activities of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives?
- Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida albicans .
- Anticancer : MTT assay for cytotoxicity (72-hour exposure) and tubulin polymerization inhibition studies .
- Enzyme Inhibition : Fluorescence polarization for adenosine A₂A receptor binding (IC₅₀ < 10 nM for furan-substituted analogs) .
Q. How can computational methods predict the properties of [1,2,4]Triazolo[1,5-a]pyrimidine-based energetic materials?
- Approaches :
- Heats of Formation (HOF) : Calculated via Gaussian09 using isodesmic reactions. Nitro-substituted derivatives (e.g., 2-nitro-5,7-bis(trifluoromethyl)) exhibit HOF values > 400 kJ/mol, indicating high energy density .
- Detonation Velocity (D) : Predicted using Kamlet-Jacobs equations. Group B derivatives (5-methyl-2-nitro) show D = 8.5 km/s, comparable to RDX .
Q. What strategies resolve contradictions in SAR studies for [1,2,4]Triazolo[1,5-a]pyrimidine analogs?
- Case Example :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
